Magnesium dihydrogen pyrophosphate

Description

Properties

CAS No. |

20768-12-1 |

|---|---|

Molecular Formula |

H2MgO7P2 |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

magnesium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/Mg.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-2 |

InChI Key |

SJGDFDMUFSBWJO-UHFFFAOYSA-L |

Canonical SMILES |

OP(=O)([O-])OP(=O)(O)[O-].[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of magnesium dihydrogen pyrophosphate?

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of magnesium dihydrogen pyrophosphate, detailing its chemical structure, properties, synthesis, and relevant experimental protocols. The information is intended to support research and development activities in the pharmaceutical and chemical sciences.

Chemical Structure and Properties

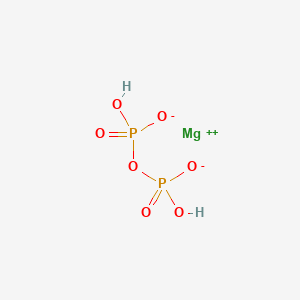

This compound, also known as acid magnesium pyrophosphate, is an inorganic compound with the chemical formula MgH₂P₂O₇.[1][2][3] It is the acidic magnesium salt of diphosphoric acid.[2][3] The structure consists of a magnesium cation (Mg²⁺) ionically bonded to the dihydrogen pyrophosphate anion (H₂P₂O₇²⁻). The anion is characterized by two phosphorus atoms linked via a bridging oxygen atom (a P-O-P bond), with two protons (H⁺) attached to two of the terminal oxygen atoms.

Synonyms: Magnesium dihydrogen diphosphate, Acid magnesium pyrophosphate, Monothis compound[3][4] CAS Number: 20768-12-1[1][2][3]

The compound is a white, odorless, crystalline powder.[2][3] It is slightly soluble in water and practically insoluble in ethanol.[2][3] In the presence of water, it can undergo slow hydrolysis to form monomagnesium phosphate (Mg(H₂PO₄)₂).[2]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound, primarily based on food-grade standards which are often used as a baseline for reagent quality in various applications.

| Property | Value | Reference(s) |

| Chemical Formula | MgH₂P₂O₇ | [2][3] |

| Formula Weight | 200.25 g/mol | [3] |

| Assay (as P₂O₅) | 68.0% - 70.5% | [3] |

| Assay (as MgO) | 18.0% - 20.5% | [3] |

| Solubility in Water | Approx. 1.0 g/L | [2] |

| Loss on Ignition | ≤ 12% (800°C, 30 min) | [3] |

| Orthophosphate Impurity | ≤ 4% | [3] |

| Fluoride Impurity | ≤ 20 mg/kg | [3] |

| Aluminum Impurity | ≤ 50 mg/kg | [3] |

| Arsenic Impurity | ≤ 1 mg/kg | [3] |

| Cadmium Impurity | ≤ 1 mg/kg | [3] |

| Lead Impurity | ≤ 1 mg/kg | [3] |

Synthesis and Applications

Synthesis Workflow

The industrial synthesis of this compound involves a controlled neutralization reaction. An aqueous dispersion of magnesium hydroxide is slowly added to phosphoric acid until a molar ratio of approximately 1:2 between magnesium and phosphorus is achieved.[2][3] The reaction temperature is maintained below 60°C. Following the reaction, a small amount of hydrogen peroxide (around 0.1%) is typically added to oxidize any impurities.[2][3] The final product is obtained after drying and milling the resulting slurry.[2][3]

References

Synthesis pathways for magnesium dihydrogen pyrophosphate in a lab setting.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for magnesium dihydrogen pyrophosphate (MgH₂P₂O₇) in a laboratory setting. It is designed to equip researchers, scientists, and professionals in drug development with the necessary details to produce and understand this compound. This document outlines both wet chemical and thermal decomposition methods, presenting detailed experimental protocols, quantitative data for comparison, and visualizations of the synthesis workflows.

Introduction

This compound (MgH₂P₂O₇) is an acidic magnesium salt of diphosphoric acid.[1] Its applications are found in various fields, including as a leavening agent and stabilizer in the food industry and as a potential component in pharmaceutical formulations and biomaterials.[2] A thorough understanding of its synthesis is crucial for controlling its purity, crystallinity, and ultimately its performance in these applications. This guide will focus on the most practical and reproducible laboratory-scale synthesis methods.

Synthesis Pathways

Two principal pathways for the synthesis of magnesium pyrophosphates are prevalent: a direct wet chemical precipitation method to produce this compound and a thermal decomposition route that yields anhydrous magnesium pyrophosphate from various magnesium phosphate precursors.

Wet Chemical Synthesis of this compound

The most direct and reliable method for synthesizing this compound involves the controlled reaction of an aqueous dispersion of magnesium hydroxide with phosphoric acid.[1][3] This method allows for precise stoichiometric control, leading to the desired acidic pyrophosphate.

-

Reaction Setup: A reaction vessel equipped with a stirrer and temperature control is charged with a pre-determined amount of deionized water to create an aqueous dispersion of magnesium hydroxide.

-

Reactant Addition: An aqueous solution of phosphoric acid is slowly added to the magnesium hydroxide dispersion. The molar ratio of magnesium to phosphorus should be maintained at approximately 1:2.[1][3]

-

Temperature Control: The reaction is exothermic; therefore, the temperature of the mixture must be carefully controlled and maintained below 60°C throughout the addition of the phosphoric acid.[1][3]

-

Post-Reaction Treatment: Upon completion of the reaction, approximately 0.1% hydrogen peroxide may be added to the resulting slurry to oxidize any impurities.[1][3]

-

Drying and Milling: The final slurry is dried to remove water. The resulting solid is then milled to obtain a fine, white powder of this compound.[1][3]

Thermal Decomposition of Magnesium Phosphate Precursors

This pathway involves the synthesis of a hydrated magnesium phosphate precursor, followed by its thermal decomposition (calcination) to yield magnesium pyrophosphate. While this method typically produces the anhydrous form (Mg₂P₂O₇), it is a fundamental technique in phosphate chemistry and provides a comparative basis. The nature of the final pyrophosphate is highly dependent on the starting precursor and the calcination conditions.[4]

A common precursor, magnesium hydrogen phosphate trihydrate (newberyite), can be synthesized via a simple wet reaction. While specific protocols vary, a general approach involves the reaction of a soluble magnesium salt (e.g., MgCl₂ or MgSO₄) with a phosphate source (e.g., Na₂HPO₄ or (NH₄)₂HPO₄) at room temperature. The resulting precipitate is then filtered, washed, and dried.

-

Precursor Preparation: A synthesized magnesium phosphate precursor, such as MgHPO₄·3H₂O or MgNH₄PO₄·6H₂O, is placed in a high-temperature crucible.

-

Calcination: The crucible is placed in a muffle furnace, and the temperature is ramped up to the target decomposition temperature. For the conversion of MgHPO₄·3H₂O and MgNH₄PO₄·H₂O to α-Mg₂P₂O₇, a temperature of 850°C for 6 hours is effective.[4] The decomposition of MgHPO₄·3H₂O to Mg₂P₂O₇ is also reported to be complete by 873 K (600°C).[5]

-

Cooling and Recovery: After the specified duration, the furnace is allowed to cool down, and the resulting magnesium pyrophosphate product is recovered.

Quantitative Data and Characterization

The successful synthesis of this compound requires careful control of reaction parameters and subsequent characterization to confirm the product's identity and purity.

Table 1: Comparison of Synthesis Pathways

| Parameter | Wet Chemical Synthesis | Thermal Decomposition |

| Target Product | MgH₂P₂O₇ | α-Mg₂P₂O₇ |

| Primary Reactants | Mg(OH)₂, H₃PO₄ | MgHPO₄·3H₂O, MgNH₄PO₄·6H₂O, etc. |

| Reaction Temperature | < 60°C[1][3] | 600-850°C[4][5] |

| Key Process | Precipitation | Calcination |

| Stoichiometric Control | Direct (Mg:P ratio) | Indirect (precursor dependent) |

Table 2: Product Specifications for this compound

| Characteristic | Specification |

| Chemical Formula | MgH₂P₂O₇[1] |

| Appearance | White crystalline powder[1] |

| Solubility in Water | Slightly soluble[1][3] |

| Assay (as P₂O₅) | 68.0% - 70.5%[1] |

| Assay (as MgO) | 18.0% - 20.5%[1] |

| Orthophosphate Impurity | Not more than 4%[1] |

Characterization Techniques:

-

X-Ray Diffraction (XRD): This is a critical technique to determine the crystalline phase of the synthesized material. The diffraction pattern of the product should be compared with standard patterns for MgH₂P₂O₇ or Mg₂P₂O₇ to confirm the correct phase has been formed.[6][7]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the compound. For pyrophosphates, characteristic vibrational bands corresponding to the P-O-P bridge are expected.[8][9]

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the synthesized compound and to confirm the decomposition pathway of precursors.[4]

Conclusion

The synthesis of this compound in a laboratory setting is most directly achieved through a wet chemical precipitation method involving the reaction of magnesium hydroxide and phosphoric acid under controlled temperature conditions. This method offers excellent control over stoichiometry and leads to the desired acidic pyrophosphate. An alternative, though indirect, route for producing the related anhydrous magnesium pyrophosphate is through the thermal decomposition of various magnesium phosphate precursors. The choice of synthesis pathway will depend on the desired final product and the specific application. For all synthesis approaches, thorough characterization using techniques such as XRD and FTIR is essential to verify the identity and purity of the final product.

References

- 1. fao.org [fao.org]

- 2. This compound | H2MgO7P2 | CID 72941526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. tus.elsevierpure.com [tus.elsevierpure.com]

- 8. Fourier-transform infrared and X-ray diffraction analyses of the hydration reaction of pure magnesium oxide and chemically modified magnesium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Decomposition Analysis of Magnesium Dihydrogen Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition of magnesium dihydrogen pyrophosphate (MgH₂P₂O₇). Due to the limited direct research on the thermal analysis of isolated MgH₂P₂O₇, this document synthesizes findings from studies on its precursor compounds, such as magnesium ammonium phosphate (MAP), and analogous metal dihydrogen phosphates. The information presented herein is intended to provide a robust understanding of the expected thermal behavior, decomposition pathways, and key experimental considerations.

Introduction

This compound is an inorganic compound with applications in various fields, including ceramics, catalysts, and potentially as a pharmaceutical excipient. Understanding its thermal stability and decomposition characteristics is crucial for its synthesis, storage, and application, particularly in processes involving elevated temperatures. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are powerful tools for elucidating the thermal behavior of such materials.

Experimental Protocols

The following section outlines typical experimental methodologies for the thermal analysis of inorganic phosphates, which are applicable to the study of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA and DTA are often performed simultaneously (TGA-DTA) to correlate mass changes with thermal events.[1][2]

-

Instrumentation: A simultaneous thermal analyzer (TGA-DTA or TGA-DSC) is employed. The system typically includes a high-precision balance, a furnace with a programmable temperature controller, and sensors for measuring temperature differences between the sample and a reference.[1]

-

Sample Preparation: A small amount of the sample (typically 5-15 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina or platinum.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, which can be inert (e.g., nitrogen or argon) or reactive (e.g., air or oxygen), at a specified flow rate (e.g., 50-100 mL/min).

-

Heating Program: The sample is heated over a defined temperature range (e.g., from room temperature to 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample's mass and the temperature difference between the sample and the reference as a function of temperature.

Evolved Gas Analysis (EGA)

To identify the gaseous products released during decomposition, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

-

TGA-MS: The gaseous effluent from the TGA furnace is introduced into a mass spectrometer, allowing for the identification of the evolved species based on their mass-to-charge ratio. This is particularly useful for identifying simple gaseous molecules like water and ammonia.

-

TGA-FTIR: The evolved gases are passed through an infrared gas cell, and their FTIR spectra are recorded. This allows for the identification of gaseous products with characteristic infrared absorption bands.

Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a dehydration process, ultimately yielding magnesium pyrophosphate (Mg₂P₂O₇). While direct studies on MgH₂P₂O₇ are scarce, the decomposition of its precursors provides valuable insights. The thermal decomposition of magnesium ammonium phosphate (MAP, MgNH₄PO₄·6H₂O) is a well-studied process that leads to the formation of magnesium pyrophosphate.[3]

The overall reaction for the decomposition of this compound is anticipated to be:

MgH₂P₂O₇(s) → MgP₂O₇(s) + H₂O(g)

This decomposition is likely to occur at elevated temperatures, with the loss of water molecules. The final product, magnesium pyrophosphate (Mg₂P₂O₇), is known to be thermally stable.

Below is a DOT script and the corresponding diagram illustrating the logical workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal decomposition analysis.

Quantitative Data

The following tables summarize the expected quantitative data from the thermal analysis of compounds related to this compound.

Table 1: Thermal Decomposition Data for Magnesium Ammonium Phosphate (MAP) to Magnesium Pyrophosphate

| Precursor Compound | Decomposition Product | Theoretical Mass Loss (%) | Reference |

| MgNH₄PO₄·6H₂O | MgHPO₄ | 51 | [3] |

| MgNH₄PO₄·6H₂O | Mg₂P₂O₇ | 55 | [3] |

Table 2: Thermal Events in the Decomposition of Magnesium Pyrophosphate Precursors

| Compound | Temperature Range (°C) | Thermal Event | Observation | Reference |

| MgNH₄PO₄·6H₂O | 50-150 | Endothermic | Dehydration | [4] |

| MgNH₄PO₄·6H₂O | 200-400 | Endothermic | Major decomposition | [4] |

| MgNH₄PO₄·6H₂O | 450-500 | Endothermic | Further decomposition | [4] |

| Amorphous Mg₂P₂O₇ | 650-700 | Exothermic | Crystallization to α-Mg₂P₂O₇ | [4] |

Decomposition Mechanism

The thermal decomposition of this compound is hypothesized to be a dehydration reaction. The process can be visualized as the removal of a water molecule from the parent compound to form the more stable magnesium pyrophosphate.

Below is a DOT script and the corresponding diagram illustrating the proposed decomposition pathway.

Caption: Proposed thermal decomposition pathway of MgH₂P₂O₇.

Conclusion

The thermal decomposition of this compound is a critical aspect of its material properties, influencing its application in various scientific and industrial domains. While direct experimental data is limited, analysis of precursor compounds and analogous materials provides a strong foundation for understanding its thermal behavior. The primary decomposition mechanism is expected to be dehydration, leading to the formation of stable magnesium pyrophosphate. Further research employing simultaneous TGA-DTA/DSC coupled with evolved gas analysis is recommended to precisely determine the decomposition temperatures, enthalpy changes, and gaseous products for pure this compound.

References

A Technical Guide to the Core Differences Between Magnesium Pyrophosphate and Magnesium Orthophosphate

Introduction

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. Magnesium phosphates, a class of ionic compounds, are integral to various biological and pharmaceutical applications due to their biocompatibility and role in physiological processes.[1] Among these, magnesium orthophosphate and magnesium pyrophosphate are two common forms that, while related, possess distinct chemical structures, properties, and biological functions. This technical guide provides an in-depth exploration of the key differences between these two compounds, supported by quantitative data, experimental protocols, and clear visualizations to aid in research and development.

Section 1: Chemical and Structural Differences

The fundamental distinction between magnesium orthophosphate and pyrophosphate lies in the anionic phosphate group.

-

Magnesium Orthophosphate : This compound is formed with the orthophosphate anion (PO₄³⁻), which is the simplest phosphate ion.[2][3] Magnesium orthophosphate can exist in several forms depending on the degree of protonation and the ratio of magnesium to phosphate, including monomagnesium phosphate (Mg(H₂PO₄)₂), dimagnesium phosphate (MgHPO₄), and trimagnesium phosphate (Mg₃(PO₄)₂).[4][5] These are often found in hydrated crystalline or amorphous forms.[2][4]

-

Magnesium Pyrophosphate : This compound is formed with the pyrophosphate anion (P₂O₇⁴⁻). The pyrophosphate anion is a polyphosphate, specifically a diphosphate, created by the condensation of two orthophosphate units.[6] The most common chemical formula is Mg₂P₂O₇.[7][8] Like its orthophosphate counterpart, it can exist in various hydrated states, such as the trihydrate (Mg₂P₂O₇·3H₂O) and octahydrate (Mg₂P₂O₇·8H₂O).[9]

Section 2: Physicochemical Properties

The structural differences manifest in distinct physicochemical properties, which are critical for applications ranging from biomaterial stability to drug formulation. The properties of the most common forms, trimagnesium phosphate and anhydrous magnesium pyrophosphate, are summarized below.

| Property | Magnesium Orthophosphate (Trimagnesium) | Magnesium Pyrophosphate (Anhydrous) |

| Chemical Formula | Mg₃(PO₄)₂ | Mg₂P₂O₇ |

| Molar Mass | 262.855 g/mol [2][4][5] | 222.55 g/mol [7] |

| Appearance | White crystalline powder[2][4] | White powder[7] |

| Density | 2.195 g/mL at 298 K[2][4] | 2.56 g/mL at 25 °C[8][10] |

| Melting Point | 1457 K (1184 °C)[2][4][5] | Decomposes at high temperatures |

| Water Solubility | Sparingly soluble / Insoluble[4][5] | Insoluble[7][8] |

| Acid Solubility | Soluble in acidic solutions[4][9] | Soluble in dilute mineral acids[7][8] |

Section 3: Biological Roles and Significance

In biological systems, magnesium and phosphate are essential for numerous functions, including energy metabolism, bone formation, and enzyme activity.[11][12] However, the specific form of the phosphate—ortho- versus pyro—dictates its direct biological role.

Magnesium Orthophosphate is the primary form of phosphate utilized by living organisms.[13] As a biomaterial, magnesium phosphates are known to be biodegradable, nontoxic, and can support osteoblast differentiation and function, making them promising for bone regeneration applications.[1][14]

Magnesium Pyrophosphate plays a crucial role in energy metabolism. The hydrolysis of the pyrophosphate bond is an exergonic reaction that releases energy, which cells can harness. The complex Mg₂P₂O₇ serves as a substrate for inorganic pyrophosphatases (H⁺-PPases), which are enzymes that catalyze its breakdown into two orthophosphate ions.[15] This process is vital in many biochemical pathways. Furthermore, magnesium ions are essential for the stability and function of ATP, the primary energy currency of the cell, which contains a polyphosphate chain.[16][17]

Section 4: Experimental Protocols for Differentiation and Analysis

Distinguishing between and quantifying orthophosphate and pyrophosphate in a sample is a common requirement in research. The primary method relies on the differential reactivity of these species with colorimetric reagents.

Experimental Protocol: Acid Hydrolysis for Pyrophosphate Quantification

This method leverages the fact that orthophosphate reacts directly with colorimetric reagents (like in the molybdenum blue method), whereas polyphosphates such as pyrophosphate must first be hydrolyzed into orthophosphate monomers.[3]

Methodology:

-

Sample Preparation : Prepare an aqueous solution of the sample to be analyzed.

-

Initial Orthophosphate Measurement :

-

Take a precise aliquot of the sample solution.

-

Add the colorimetric phosphate reagent (e.g., ammonium molybdate and a reducing agent).

-

Allow color to develop according to the specific protocol (e.g., molybdenum blue).

-

Measure the absorbance using a spectrophotometer at the appropriate wavelength.

-

Calculate the concentration of orthophosphate using a calibration curve. This value represents the free orthophosphate initially present.

-

-

Total Phosphate Measurement (Post-Hydrolysis) :

-

Take a second, identical aliquot of the sample solution.

-

Add a strong acid (e.g., sulfuric acid).

-

Heat the sample (e.g., in a boiling water bath) for a sufficient time to ensure complete hydrolysis of pyrophosphate to orthophosphate.

-

Cool the sample to room temperature and neutralize if necessary.

-

Perform the same colorimetric analysis as in step 2 to measure the total orthophosphate concentration.

-

-

Calculation :

-

The concentration of pyrophosphate (expressed as orthophosphate) is the difference between the total phosphate and the initial orthophosphate measurements.

-

Pyrophosphate Conc. = [Total Phosphate] - [Initial Orthophosphate]

-

For determining very low, subnanomolar concentrations of orthophosphate in samples, the Magnesium-Induced Coprecipitation (MAGIC) method can be employed as a preconcentration technique before colorimetric analysis.[18][19]

Conclusion

The key differences between magnesium pyrophosphate and magnesium orthophosphate are rooted in their fundamental chemical structures—a diphosphate versus a monophosphate anion. This structural variation leads to distinct physicochemical properties and, most importantly, different roles in biological systems. While orthophosphate is the readily bioavailable form for cellular nutrition and structural roles, pyrophosphate is central to high-energy molecular processes. For researchers and developers, understanding these differences is critical for selecting the appropriate compound for a given application, whether in designing novel biomaterials, formulating pharmaceuticals, or studying metabolic pathways. The experimental protocols outlined provide a reliable framework for accurately differentiating and quantifying these two important magnesium salts.

References

- 1. Biodegradable magnesium phosphates in biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. Magnesium Phosphate: Structure, Types, Uses & Key Facts [vedantu.com]

- 3. camlab.co.uk [camlab.co.uk]

- 4. MAGNESIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 5. Magnesium Phosphate Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 6. canr.msu.edu [canr.msu.edu]

- 7. Magnesium Pyrophosphate [drugfuture.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Magnesium pyrophosphate trihydrate | H4Mg2O9P2 | CID 71586935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. magnesium pyrophosphate | CAS#:10102-34-8 | Chemsrc [chemsrc.com]

- 11. researchgate.net [researchgate.net]

- 12. Magnesium and Phosphorus: Benefits, Risks, Dosage [health.com]

- 13. Ortho Vs. Poly - The Facts | Loveland Products At Planting Solutions [getgrowingwithnutrien.ag]

- 14. Biocompatibility of magnesium phosphate minerals and their stability under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of Magnesium, Pyrophosphate, and Their Complexes as Substrates and Activators of the Vacuolar H+-Pumping Inorganic Pyrophosphatase (Studies Using Ligand Protection from Covalent Inhibitors) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. researchwithrutgers.com [researchwithrutgers.com]

- 19. researchgate.net [researchgate.net]

The Ubiquitous Pyrophosphate: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inorganic pyrophosphate (PPi), a molecule composed of two phosphate groups linked by a high-energy phosphoanhydride bond, plays a critical, albeit often underappreciated, role in a vast array of biological and geological processes. While historically recognized for its involvement in energy metabolism as a byproduct of ATP hydrolysis, recent decades of research have unveiled its multifaceted functions as a key regulator of biomineralization, a signaling molecule, and a ubiquitous component of various ecosystems. This technical guide provides an in-depth exploration of the natural occurrence and diverse sources of pyrophosphates, offering a comprehensive resource for professionals in research, life sciences, and drug development.

Natural Occurrence in Biological Systems

Pyrophosphate is a fundamental component of all living organisms, where its concentration is meticulously regulated to maintain cellular and physiological homeostasis.

Extracellular Pyrophosphate and Biomineralization

A primary role of extracellular PPi is the potent inhibition of hydroxyapatite crystal formation and growth, the main mineral component of bone and teeth. This inhibitory function is crucial in preventing pathological soft tissue calcification, such as vascular calcification. The delicate balance of extracellular PPi is maintained by a triad of key proteins:

-

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): This enzyme generates PPi in the extracellular space by hydrolyzing ATP.

-

Tissue-Nonspecific Alkaline Phosphatase (TNAP): TNAP hydrolyzes PPi into two molecules of inorganic phosphate (Pi), thereby promoting mineralization.

-

Ankylosis protein homolog (ANK): A transmembrane protein that channels intracellular PPi to the extracellular environment.

Dysregulation of these proteins can lead to various diseases characterized by abnormal mineralization, highlighting the therapeutic potential of targeting this pathway.

Intracellular Pyrophosphate

Inside the cell, pyrophosphate is involved in numerous metabolic reactions. It is a product of many biosynthetic processes that utilize ATP, such as DNA and RNA synthesis. The hydrolysis of PPi by inorganic pyrophosphatases provides the thermodynamic driving force for these reactions.

Furthermore, a class of signaling molecules known as inositol pyrophosphates (PP-InsPs) has emerged as critical regulators of diverse cellular processes, including phosphate sensing, energy homeostasis, and insulin signaling. These molecules are synthesized from inositol phosphates by a series of kinases.

Quantitative Data on Pyrophosphate Concentrations

The concentration of pyrophosphate in biological fluids is a key indicator of metabolic and pathological states. The following tables summarize reported concentrations in human plasma, urine, and synovial fluid. It is important to note that values can vary depending on the analytical method used and the physiological state of the individual.

| Biological Fluid | Reported Concentration Range (µM) | Key Findings |

| Human Plasma | 1.10 - 7.40[1] | Concentrations are tightly regulated. Low levels are associated with an increased risk of vascular calcification[2][3]. |

| Human Urine | 2.24 mg P/liter (mean)[4] | Urinary PPi is a known inhibitor of kidney stone formation[4]. |

| Human Synovial Fluid | Normal: ~8.6, Osteoarthritis: ~9.3, Pyrophosphate Arthropathy: ~15.9[5] | Elevated levels are associated with inflammatory joint diseases and the deposition of calcium pyrophosphate dihydrate (CPPD) crystals[5][6]. |

Geological Sources of Pyrophosphates

While predominantly studied in a biological context, pyrophosphates also occur naturally in geological formations. The mineral canaphite (CaNa2P2O7·4H2O) and wooldridgeite (Na2CaCu2+2(P2O7)2(H2O)10) are examples of naturally occurring pyrophosphate minerals. These are typically found in specific geological environments, such as cavities of basaltic rocks and in association with other phosphate and silicate minerals. The formation of pyrophosphate in hydrothermal environments is another recognized geological source.

Pyrophosphates in Food

The natural occurrence of pyrophosphates in unprocessed foods is not extensively documented. However, various forms of pyrophosphates are widely used as food additives, collectively known by the E number E450 . Their functions in food processing are diverse and include:

-

Leavening agents: In baked goods, they react with baking soda to produce carbon dioxide, causing the dough to rise.

-

Emulsifiers and stabilizers: They help to maintain a uniform consistency in processed cheese and dairy products[7][8].

-

Moisture retention: In meat and seafood products, they help to retain water, improving texture and juiciness[9][10].

-

Color preservation: They prevent discoloration in processed potatoes and canned tuna[11].

| Food Category | Common Use of Pyrophosphate Additives (E450) |

| Bakery Products | Leavening agent |

| Processed Meats | Moisture retention, flavor protection |

| Seafood (canned) | Color preservation, moisture retention[11] |

| Dairy Products | Emulsifier, stabilizer in processed cheese and puddings[7][8] |

| Potato Products | Prevention of darkening |

Experimental Protocols for Pyrophosphate Quantification

Accurate quantification of pyrophosphate is essential for research and clinical applications. The following sections provide an overview of the key experimental methodologies.

Enzymatic Assays

Enzymatic assays are a common and sensitive method for PPi quantification. One widely used method involves the conversion of PPi to ATP by ATP sulfurylase, followed by the detection of ATP using a luciferase-based bioluminescence assay[2][3][12].

Principle:

-

PPi + APS → ATP + SO42- (catalyzed by ATP sulfurylase)

-

ATP + Luciferin + O2 → Oxyluciferin + AMP + PPi + Light (catalyzed by Luciferase)

The emitted light is proportional to the initial PPi concentration and is measured using a luminometer.

Generalized Protocol:

-

Sample Preparation: Plasma or other biological fluids are often deproteinized and filtered to remove interfering substances.

-

Reaction Mixture: A reaction buffer containing ATP sulfurylase, adenosine 5'-phosphosulfate (APS), luciferase, and luciferin is prepared.

-

Measurement: The sample is added to the reaction mixture, and the resulting luminescence is measured immediately.

-

Quantification: PPi concentration is determined by comparing the sample's luminescence to a standard curve generated with known PPi concentrations.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust method for the separation and quantification of pyrophosphate from other phosphate-containing compounds.

Principle: Anion-exchange chromatography is typically employed to separate negatively charged phosphate species. The separated PPi is then detected using various methods, including post-column derivatization followed by spectrophotometry or by conductivity detection.

Generalized Protocol:

-

Sample Preparation: Samples are filtered and may require a pre-concentration step.

-

Chromatographic Separation:

-

Column: Anion-exchange column.

-

Mobile Phase: A buffered aqueous solution, often with a salt gradient (e.g., NaCl or NaNO3) to elute the analytes.

-

-

Detection:

-

Post-column Derivatization: The eluent is mixed with a reagent (e.g., a molybdenum blue reagent) that reacts with phosphate species to form a colored complex, which is then detected by a UV-Vis spectrophotometer.

-

Conductivity Detection: The change in conductivity of the eluent as the analyte passes through the detector is measured.

-

-

Quantification: The peak area of PPi is compared to that of known standards to determine its concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of pyrophosphates, particularly in complex biological matrices.

Principle: This technique combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry. PPi is separated from other molecules and then ionized and fragmented. The specific fragments are detected, allowing for highly selective quantification.

Generalized Protocol:

-

Sample Preparation: Protein precipitation (e.g., with methanol or acetonitrile) is a common first step, followed by centrifugation and evaporation of the supernatant. The residue is then reconstituted in a suitable solvent.

-

LC Separation:

-

Column: Reversed-phase C18 or a mixed-mode column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

-

Mass Analysis: A triple quadrupole mass spectrometer is often used to perform selected reaction monitoring (SRM), where a specific precursor ion (PPi) is selected and fragmented, and a specific product ion is monitored for quantification.

-

-

Quantification: An internal standard (a stable isotope-labeled PPi) is often added to the sample before preparation to correct for matrix effects and variations in instrument response. The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.

Signaling Pathways Involving Pyrophosphates

Pyrophosphates are integral components of key signaling pathways that regulate cellular function.

Extracellular Pyrophosphate Homeostasis

This pathway is critical for the regulation of biomineralization.

Inositol Pyrophosphate Signaling Pathway

The synthesis of inositol pyrophosphates (PP-InsPs) is a complex and highly regulated process involving a series of kinases.

Conclusion

Pyrophosphate is a molecule of fundamental importance, with its natural occurrence spanning from geological minerals to the intricate metabolic and signaling networks of living organisms. For researchers, scientists, and drug development professionals, a thorough understanding of the sources, quantification, and biological roles of pyrophosphate is paramount. The methodologies and pathways outlined in this guide provide a foundational framework for further investigation into the diverse and critical functions of this ubiquitous molecule. Future research will undoubtedly continue to uncover new roles for pyrophosphate, further solidifying its significance in health, disease, and the natural world.

References

- 1. A Reference Range for Plasma Levels of Inorganic Pyrophosphate in Children Using the ATP Sulfurylase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. medrxiv.org [medrxiv.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Synovial fluid pyrophosphate and nucleoside triphosphate pyrophosphatase: comparison between normal and diseased and between inflamed and non-inflamed joints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synovial fluid inorganic pyrophosphate concentration and nucleotide pyrophosphohydrolase activity in basic calcium phosphate deposition arthropathy and Milwaukee shoulder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. capecrystalbrands.com [capecrystalbrands.com]

- 8. preparedfoods.com [preparedfoods.com]

- 9. gjphosphate.com [gjphosphate.com]

- 10. What is the role of food grade sodium pyrophosphate in meat? - CDchem [en.cd1958.com]

- 11. quora.com [quora.com]

- 12. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Stability: A Technical Guide to the Role of Magnesium in Pyrophosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inorganic pyrophosphate (PPi), a molecule central to numerous biochemical processes, derives much of its biological functionality and stability from its interaction with divalent cations, most notably magnesium (Mg²⁺). This technical guide provides an in-depth exploration of the pivotal role of magnesium in the stability of pyrophosphate compounds. Understanding this fundamental interaction is critical for researchers in fields ranging from enzymology and drug development to materials science, as it governs the structure, energetics, and reactivity of pyrophosphate in both biological and synthetic systems. This document outlines the thermodynamic basis of magnesium-pyrophosphate stability, details the experimental methodologies used to characterize this interaction, and explores its significance in cellular signaling pathways.

The Physicochemical Basis of Magnesium-Pyrophosphate Interaction

Magnesium ions are essential for the stability of polyphosphate compounds within the cellular environment. The interaction between the positively charged magnesium ion and the anionic pyrophosphate is primarily electrostatic. In aqueous solutions, magnesium ions exist as hydrated species, and the formation of a magnesium-pyrophosphate complex involves the displacement of water molecules from the hydration shells of both the cation and the pyrophosphate anion. This process is entropically driven.

The coordination of magnesium to pyrophosphate neutralizes the negative charges on the PPi molecule, reducing electrostatic repulsion between the terminal phosphate groups and stabilizing the P-O-P phosphoanhydride bond. This chelation can result in the formation of various soluble complexes, such as MgP₂O₇²⁻ and Mg₂P₂O₇, as well as insoluble precipitates like magnesium pyrophosphate octahydrate (Mg₂P₂O₇·8H₂O). The specific nature of the complex formed is dependent on factors such as pH, ionic strength, and the molar ratio of magnesium to pyrophosphate.

The structure of magnesium pyrophosphate complexes has been elucidated through techniques like X-ray crystallography. For instance, in the crystalline state of magnesium pyrophosphate octahydrate, magnesium ions adopt an octahedral coordination geometry, being coordinated to oxygen atoms from both pyrophosphate and water molecules. This intricate network of interactions contributes to the overall stability of the crystalline lattice.

Quantitative Data on Magnesium-Pyrophosphate Stability

| Parameter | Value | Conditions | Reference |

| log Kstab (MgP₂O₇²⁻) | 5.4 | 0.1 M KCl, 25 °C | (Implied from multiple sources) |

| log Kstab (Mg₂P₂O₇) | 2.6 | 0.1 M KCl, 25 °C | (Implied from multiple sources) |

Note: The determination of the complete thermodynamic profile (ΔG, ΔH, and ΔS) for the binding of magnesium to pyrophosphate can be achieved using Isothermal Titration Calorimetry (ITC). In a typical ITC experiment, a solution of magnesium chloride would be titrated into a solution of sodium pyrophosphate, and the heat released or absorbed upon complex formation would be measured directly. This would allow for the calculation of the binding enthalpy (ΔH). The binding affinity (Ka), and therefore the Gibbs free energy (ΔG), can be determined from the binding isotherm. The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS.

Significance in Biological Systems and Signaling Pathways

The interaction between magnesium and pyrophosphate is fundamental to a vast array of biological processes. Magnesium is an essential cofactor for all enzymes that utilize or synthesize ATP, where it stabilizes the polyphosphate chain. The hydrolysis of pyrophosphate by inorganic pyrophosphatases is a highly exergonic reaction that drives many biosynthetic reactions, and this process is critically dependent on magnesium ions.

Magnesium as a Second Messenger in NMDA Receptor Signaling

Recent research has highlighted the role of magnesium as a second messenger in neuronal signaling. The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, is a ligand-gated ion channel that is blocked by extracellular magnesium at resting membrane potentials. Upon depolarization, the magnesium block is relieved, allowing calcium and other ions to flow into the cell. However, studies have shown that under certain conditions, NMDA receptor activation can lead to an influx of magnesium itself. This increase in intracellular magnesium can then trigger downstream signaling cascades.

One such pathway involves the activation of p38 mitogen-activated protein kinase (p38 MAPK), which in turn leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). This signaling cascade is implicated in neuronal plasticity, learning, and memory. The stability of intracellular magnesium complexes, including those with pyrophosphate and ATP, is crucial in modulating the availability of free magnesium to participate in such signaling events.

Regulation of TRPM7 by Intracellular Magnesium and ATP

The Transient Receptor Potential Melastatin 7 (TRPM7) channel is a crucial regulator of cellular magnesium homeostasis. It is a bifunctional protein with both ion channel and kinase domains. The channel is permeable to magnesium and its activity is inhibited by intracellular free magnesium and the magnesium-ATP complex. This regulation provides a feedback mechanism to maintain cellular magnesium levels within a narrow range. The stability of the Mg-ATP and Mg-PPi complexes influences the concentration of free magnesium available to regulate TRPM7 activity, thereby impacting a wide range of cellular processes, including cell proliferation and survival.

Experimental Protocols for Characterizing Magnesium-Pyrophosphate Interactions

A comprehensive understanding of the stability of magnesium-pyrophosphate compounds requires the application of multiple biophysical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration for Determination of Stability Constants

Objective: To determine the stoichiometry and stability constants of magnesium-pyrophosphate complexes in aqueous solution.

Principle: This method involves monitoring the change in pH of a solution containing pyrophosphate upon the addition of a magnesium salt solution. The competition between protons and magnesium ions for binding to pyrophosphate allows for the calculation of the stability constants.

Materials:

-

pH meter with a glass electrode, calibrated with standard buffers.

-

Autotitrator or manual burette.

-

Temperature-controlled reaction vessel.

-

Stock solution of sodium pyrophosphate (e.g., 0.1 M), accurately prepared.

-

Stock solution of magnesium chloride (e.g., 1 M), standardized.

-

Standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Standardized solution of a strong base (e.g., 0.1 M NaOH), carbonate-free.

-

Inert salt solution to maintain constant ionic strength (e.g., 1 M KCl).

Procedure:

-

Calibrate the pH electrode using at least two standard buffers (e.g., pH 4.0 and 7.0).

-

In the thermostatted reaction vessel, add a known volume of the sodium pyrophosphate solution, the inert salt solution to achieve the desired ionic strength, and an initial volume of the strong acid solution to protonate the pyrophosphate.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition. This allows for the determination of the protonation constants of pyrophosphate.

-

To a separate, identical solution of pyrophosphate and inert salt, add a known amount of the magnesium chloride solution.

-

Titrate this solution with the standardized NaOH solution, again recording the pH after each addition.

-

The data from the two titrations are then analyzed using a suitable software package (e.g., HYPERQUAD) to refine the protonation constants and determine the stability constants of the magnesium-pyrophosphate complexes.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction between magnesium and pyrophosphate.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., magnesium chloride) is titrated into a solution of the macromolecule (e.g., sodium pyrophosphate) in the sample cell of the calorimeter. The resulting heat changes are measured and used to determine the thermodynamic parameters of the interaction.

Materials:

-

Isothermal titration calorimeter.

-

Degassed buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, with a defined ionic strength).

-

Stock solution of sodium pyrophosphate in the degassed buffer.

-

Stock solution of magnesium chloride in the degassed buffer.

Procedure:

-

Prepare solutions of sodium pyrophosphate (in the sample cell) and magnesium chloride (in the syringe) in the same, extensively degassed buffer to minimize heats of dilution.

-

Determine the accurate concentrations of both solutions.

-

Equilibrate the calorimeter at the desired temperature (e.g., 25 °C).

-

Load the sodium pyrophosphate solution into the sample cell and the magnesium chloride solution into the injection syringe.

-

Perform a series of injections of the magnesium chloride solution into the sample cell, allowing the system to reach equilibrium after each injection. The heat change associated with each injection is measured.

-

A control experiment, titrating magnesium chloride into the buffer alone, should be performed to determine the heat of dilution.

-

The integrated heat data, corrected for the heat of dilution, are then plotted against the molar ratio of magnesium to pyrophosphate.

-

This binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the values for Ka, ΔH, and n. ΔG and ΔS can then be calculated.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Structural Analysis

Objective: To investigate the coordination environment of pyrophosphate upon binding to magnesium.

Principle: Vibrational spectroscopy provides information about the chemical bonds within a molecule. Changes in the vibrational frequencies of the phosphate groups upon coordination to magnesium can be used to infer the nature of the interaction.

FTIR Spectroscopy Protocol:

-

Prepare solutions of sodium pyrophosphate and magnesium pyrophosphate complexes at various molar ratios in D₂O (to avoid interference from water's O-H bending vibrations).

-

Acquire spectra of the solutions using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Collect spectra over a range of approximately 4000 to 600 cm⁻¹.

-

Analyze the changes in the positions and intensities of the P-O and P-O-P stretching and bending vibrations to determine the coordination mode.

Raman Spectroscopy Protocol:

-

Prepare aqueous solutions of sodium pyrophosphate and magnesium pyrophosphate complexes.

-

Place the solution in a quartz cuvette.

-

Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm).

-

Collect the scattered light and analyze the Raman spectrum.

-

Focus on the symmetric stretching modes of the phosphate groups, which are often strong in Raman spectra, to probe the interaction with magnesium.

Experimental Workflow for Characterization of Magnesium-Pyrophosphate Stability

A comprehensive study of the stability of magnesium-pyrophosphate compounds typically follows a logical progression of experiments, from initial characterization to detailed thermodynamic analysis.

Conclusion

The stability of pyrophosphate compounds is inextricably linked to the presence and interaction with magnesium ions. This relationship is fundamental to the structure, energetics, and function of pyrophosphate in a multitude of biological and chemical systems. A thorough understanding of this interaction, gained through a combination of thermodynamic and structural characterization techniques, is essential for researchers and professionals in drug development and the life sciences. The methodologies and data presented in this guide provide a framework for the investigation and comprehension of the critical role of magnesium in stabilizing these vital molecules.

Methodological & Application

Application Notes and Protocols for Magnesium Dihydrogen Pyrophosphate as a Catalyst Support

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of magnesium dihydrogen pyrophosphate (MgH₂P₂O₇) and its calcined form, magnesium pyrophosphate (Mg₂P₂O₇), as a versatile support material for heterogeneous catalysts. This document covers the synthesis of the support, loading of active metal species, characterization techniques, and application in various catalytic reactions.

Introduction

Magnesium pyrophosphate has emerged as a promising catalyst support due to its high thermal stability and tunable acid-base properties.[1] It offers a unique platform for the dispersion of active metal phases, potentially enhancing catalytic activity and selectivity in a range of chemical transformations, including oxidation and hydrogenation reactions. The interaction between the active metal and the magnesium pyrophosphate support can influence the electronic properties of the catalyst, leading to improved performance.

Synthesis of Magnesium Pyrophosphate Support

The synthesis of a high-surface-area magnesium pyrophosphate support is crucial for achieving optimal catalytic performance. The following protocol is a general guideline and can be adapted based on specific surface area and porosity requirements.

Protocol 1: Synthesis of High-Surface-Area Magnesium Pyrophosphate (Mg₂P₂O₇)

Objective: To synthesize magnesium pyrophosphate with a high surface area suitable for use as a catalyst support.

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Ammonia solution (25% NH₃ in H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Synthesis:

-

Prepare an aqueous solution of magnesium nitrate hexahydrate (e.g., 1 M).

-

Prepare an aqueous solution of diammonium hydrogen phosphate (e.g., 1 M).

-

Slowly add the diammonium hydrogen phosphate solution to the magnesium nitrate solution under vigorous stirring at room temperature.

-

Adjust the pH of the resulting slurry to ~9 by the dropwise addition of ammonia solution. This will precipitate magnesium ammonium phosphate (Mg(NH₄)PO₄·H₂O).

-

Continue stirring the mixture for 2-4 hours to ensure complete precipitation.

-

Filter the precipitate and wash it thoroughly with deionized water and then with ethanol to remove residual ions.

-

Dry the obtained white powder (magnesium ammonium phosphate) in an oven at 100-120°C overnight.

-

-

Calcination to Magnesium Pyrophosphate:

-

Place the dried magnesium ammonium phosphate powder in a ceramic crucible.

-

Transfer the crucible to a muffle furnace.

-

Heat the sample under a flow of dry air. A typical calcination program involves:

-

Ramp up to 500-600°C at a rate of 5-10°C/min.

-

Hold at the final temperature for 3-5 hours.

-

Cool down to room temperature.

-

-

The resulting white powder is magnesium pyrophosphate (Mg₂P₂O₇).[2]

-

dot

References

Application Note and Protocol for the Synthesis of Magnesium Dihydrogen Pyrophosphate via Precipitation

Introduction

Magnesium dihydrogen pyrophosphate (MgH₂P₂O₇) is an acidic magnesium salt of diphosphoric acid. It finds applications in various fields, including as a leavening agent and acidifier in the food industry, and as a component in specialized biomaterials.[1][2] The synthesis of this compound can be achieved through a controlled precipitation reaction involving a magnesium source and a phosphate source. This document provides a detailed protocol for its synthesis via the reaction of magnesium hydroxide with phosphoric acid.

Principle of the Method

The synthesis is based on the reaction of an aqueous dispersion of magnesium hydroxide with phosphoric acid.[1][2] By carefully controlling the stoichiometry (molar ratio of magnesium to phosphorus) and temperature, this compound is formed as a precipitate. The reaction is maintained at a temperature below 60°C to favor the formation of the desired product.[1][2] The resulting slurry is then dried and milled to obtain the final powdered product.

Experimental Protocol

This protocol details the steps for the laboratory-scale synthesis of this compound.

Materials and Equipment:

-

Magnesium Hydroxide (Mg(OH)₂)

-

Phosphoric Acid (H₃PO₄, 85%)

-

Hydrogen Peroxide (H₂O₂, 3%)

-

Deionized Water

-

Reaction vessel (beaker or flask) with a magnetic stirrer and heating mantle

-

Thermometer or temperature probe

-

Drying oven

-

Mortar and pestle or a mechanical mill

-

pH meter (optional, for monitoring)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Preparation of Reactants:

-

Prepare an aqueous dispersion of magnesium hydroxide. The concentration should be calculated to achieve the desired final product quantity.

-

Dilute the 85% phosphoric acid with deionized water to a suitable working concentration (e.g., 20-30%).

-

-

Reaction/Precipitation:

-

Place the magnesium hydroxide dispersion into the reaction vessel and begin stirring.

-

Gently heat the dispersion to the reaction temperature and maintain it below 60°C.

-

Slowly add the diluted phosphoric acid to the stirred magnesium hydroxide dispersion. The goal is to achieve a final molar ratio of approximately 1:2 between magnesium and phosphorus.[1][2]

-

Continuously monitor the temperature to ensure it does not exceed 60°C throughout the addition of the acid.[1][2]

-

-

Post-Precipitation Treatment:

-

Once the addition of phosphoric acid is complete, add approximately 0.1% (by volume of the final slurry) of hydrogen peroxide to the reaction mixture.[1][2] This step is intended to oxidize any potential impurities.

-

Continue stirring the slurry for a predetermined period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

-

-

Product Isolation and Drying:

-

The resulting slurry containing the this compound precipitate is then dried. For laboratory scale, this can be done by placing the entire slurry in a drying oven set at a temperature sufficient to evaporate the water (e.g., 80-100°C).

-

Alternatively, for larger scales or to remove soluble impurities, the precipitate can be filtered, washed with deionized water, and then dried.

-

-

Final Processing:

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant 1 | Magnesium Hydroxide (Mg(OH)₂) | [1][2] |

| Reactant 2 | Phosphoric Acid (H₃PO₄) | [1][2] |

| Mg:P Molar Ratio | ~1:2 | [1][2] |

| Reaction Temperature | < 60°C | [1][2] |

| Additive | ~0.1% Hydrogen Peroxide (H₂O₂) | [1][2] |

| Product Formula | MgH₂P₂O₇ | [1][2] |

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols: Magnesium Dihydrogen Pyrophosphate and Related Magnesium Compounds in Synthesis

Note on Magnesium Dihydrogen Pyrophosphate in Organic Synthesis:

Based on a comprehensive review of current chemical literature, this compound (MgH₂P₂O₇) is not a commonly employed reagent or catalyst in mainstream organic synthesis. Its primary applications are found in the food industry as a leavening agent, stabilizer, and acidifier, as well as in the pharmaceutical sector where it may serve as a precursor, buffering agent, or a bioavailable source of magnesium and phosphate ions.[1][2][3][4]

While direct applications of this compound as a reagent in organic synthesis are not well-documented, other magnesium compounds, such as magnesium nitrate and magnesium hydrogen phosphate, have demonstrated significant utility as catalysts in important organic transformations. These examples highlight the broader potential of magnesium-based reagents in the development of efficient and sustainable synthetic methodologies. This document will focus on the application of these related magnesium compounds, providing detailed protocols and data for researchers, scientists, and drug development professionals.

Catalytic Applications of Related Magnesium Compounds

Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O) in Amide Synthesis

Magnesium nitrate hexahydrate has emerged as a low-cost, readily available, and efficient catalyst for the direct synthesis of primary and secondary amides from non-activated carboxylic acids using urea or its derivatives as the nitrogen source.[5][6][7] This method avoids the need for coupling or activating agents, offering a more atom-economical and environmentally friendly approach to amide bond formation.[5][7]

The following table summarizes the yields for the synthesis of various primary amides from carboxylic acids using urea as the nitrogen source and 10 mol% of Mg(NO₃)₂·6H₂O as the catalyst.[6][8]

| Entry | Carboxylic Acid | Product | Conversion (%) | Isolated Yield (%) |

| 1 | Phenylacetic acid | 2-Phenylacetamide | 93 (NMR) | 87 |

| 2 | 4-Methoxyphenylacetic acid | 2-(4-Methoxyphenyl)acetamide | 90 (NMR) | 81 |

| 3 | 4-Chlorophenylacetic acid | 2-(4-Chlorophenyl)acetamide | 91 (NMR) | 85 |

| 4 | Hydrocinnamic acid | 3-Phenylpropanamide | >98 (NMR) | 97 |

| 5 | 4-Chlorohydrocinnamic acid | 3-(4-Chlorophenyl)propanamide | 95 (NMR) | 89 |

| 6 | Hexanoic acid | Hexanamide | >98 (NMR) | 96 |

| 7 | Octanoic acid | Octanamide | >98 (NMR) | 95 |

Reaction Conditions: Carboxylic acid (3 mmol), urea (6 mmol), Mg(NO₃)₂·6H₂O (10 mol%), octane (3 mL), 120 °C, 24 h.[6][8]

Materials:

-

Phenylacetic acid

-

Urea

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Octane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetic acid (3 mmol, 408 mg).

-

Add urea (6 mmol, 360 mg) and magnesium nitrate hexahydrate (0.3 mmol, 77 mg, 10 mol%).

-

Add 3 mL of octane to the flask.

-

The reaction mixture is heated to 120 °C and stirred for 24 hours.

-

After 24 hours, the reaction is cooled to room temperature.

-

The crude reaction mixture is then subjected to a standard aqueous work-up.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography to yield 2-phenylacetamide.

Magnesium Hydrogen Phosphate (MgHPO₄) in Dehydration Reactions

Magnesium hydrogen phosphate (MgHP) has been identified as an effective catalyst for the dehydration of biorenewable lactic acid to acrylic acid.[9][10] This catalytic system demonstrates high conversion and selectivity, highlighting the potential of magnesium phosphates in biomass conversion processes. A study on a series of MgHP catalysts found that high acrylic acid yields (100% conversion and 85% selectivity) could be achieved at 360 °C.[9][10] The catalytic effectiveness is attributed to the presence of Lewis acidic sites.[9][10]

Visualizations

Caption: Experimental workflow for the Mg(NO₃)₂-catalyzed synthesis of 2-phenylacetamide.

Caption: Overview of applications for various magnesium compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. gjphosphate.com [gjphosphate.com]

- 3. This compound | H2MgO7P2 | CID 72941526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO 3 ) 2 or imidazole as catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01317J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Utilizing Magnesium Dihydrogen Pyrophosphate in Enzyme Kinetics Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Magnesium dihydrogen pyrophosphate (MgH₂P₂O₇), and more broadly, magnesium pyrophosphate complexes, play a crucial role in the kinetics of numerous enzymes. It is frequently the true substrate for enzymatic reactions, rather than free pyrophosphate (PPi). The concentration of both magnesium ions (Mg²⁺) and pyrophosphate is a critical determinant of enzyme activity, with free Mg²⁺ sometimes acting as an allosteric activator and free PPi often acting as an inhibitor.[1][2][3] Understanding the interplay between these species is essential for accurate enzyme kinetic analysis. These notes provide detailed protocols and data for studying enzymes that utilize magnesium pyrophosphate complexes.

Key Concepts:

-

True Substrate: For many enzymes, the active substrate is not free pyrophosphate but a complex of Mg²⁺ and PPi (MgPPi).[1][2][4]

-

Magnesium as an Activator: In addition to forming the substrate complex, free Mg²⁺ can be an essential activator for some enzymes, including certain kinases and pyrophosphatases.[3][5]

-

Inhibition: An excess of either free PPi or, in some cases, free Mg²⁺ can lead to substrate inhibition.[2][6]

Data Presentation: Kinetic Parameters of Enzymes Utilizing Magnesium Pyrophosphate

The following table summarizes key kinetic parameters for enzymes where magnesium pyrophosphate is a critical component of the reaction.

| Enzyme | Organism/Source | True Substrate | Apparent K_m (Substrate) | Apparent K_m (Free Mg²⁺ activator) | Inhibitor | K_i (Inhibitor) | Reference(s) |

| UDP-Glucose Pyrophosphorylase (UGPase) | Barley | MgPPi | 0.06 mM | 0.13 mM | Free PPi, Fosetyl-Al | 0.15 mM | [1][2][4] |

| Vacuolar H⁺-PPase | Vigna radiata | Mg₂PPi | ~2 µM | 25 µM | - | - | [3] |

| Alkaline Phosphatase | Pig Kidney | MgPPi²⁻ | - | - | Mg₂PPi, Free PPi⁴⁻ | - | [6] |

Experimental Protocols

Protocol 1: Kinetic Analysis of UDP-Glucose Pyrophosphorylase (UGPase) in the Pyrophosphorolysis Direction

This protocol is designed to determine the kinetic parameters of UGPase using its reverse reaction, where UDP-glucose and MgPPi are converted to UTP and Glucose-1-P. The key is to control the concentrations of the true substrate, MgPPi, and the inhibitor, free PPi.

1. Materials and Reagents:

-

Purified UGPase enzyme

-

UDP-glucose (UDPG)

-

Magnesium chloride (MgCl₂)

-

Sodium pyrophosphate (Na₄P₂O₇)

-

HEPES or Tris-HCl buffer (pH 7.5-8.0)

-

Coupled enzyme system for UTP detection (e.g., hexokinase/glucose-6-phosphate dehydrogenase coupled to NADP⁺ reduction)

-

NADP⁺

-

Glucose

-

Hexokinase

-

Glucose-6-phosphate dehydrogenase

-

Spectrophotometer capable of reading absorbance at 340 nm

2. Preparation of Reaction Mixtures:

-

Buffer: 50 mM HEPES, pH 7.5.

-

Substrate Stock Solutions:

-

100 mM UDPG in buffer.

-

100 mM MgCl₂ in buffer.

-

100 mM Na₄P₂O₇ in buffer.

-

-

Coupled Enzyme Mix: Prepare a mix in the buffer containing sufficient concentrations of NADP⁺, glucose, hexokinase, and glucose-6-phosphate dehydrogenase for the assay.

3. Calculating Concentrations of MgPPi, Free Mg²⁺, and Free PPi:

The concentrations of MgPPi, free Mg²⁺, and free PPi must be calculated for each reaction condition, as they do not simply equal the total amounts added. This can be done using software that solves the equilibrium equations or a web-based calculator, given the stability constant for MgPPi formation.

4. Assay Procedure:

-

Prepare a series of reaction mixtures in a 96-well plate or cuvettes. Each reaction should contain:

-

50 mM HEPES buffer, pH 7.5

-

A fixed, saturating concentration of UDPG (e.g., 1-2 mM).

-

The coupled enzyme mix.

-

Varying total concentrations of MgCl₂ and Na₄P₂O₇ to achieve the desired range of MgPPi concentrations while keeping free Mg²⁺ constant (if studying MgPPi as the substrate) or varying free Mg²⁺ while keeping MgPPi constant (if studying Mg²⁺ as an activator).

-

-

Pre-incubate the reaction mixtures at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a small, fixed amount of UGPase enzyme.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH in the coupled reaction.

-

Record the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

5. Data Analysis:

-

Plot the initial velocity (V₀) against the calculated concentration of the true substrate (MgPPi).

-

Fit the data to the Michaelis-Menten equation to determine the K_m for MgPPi and the V_max.

-

To study inhibition by free PPi, perform experiments with varying free PPi concentrations at a fixed MgPPi concentration and use a Dixon plot or non-linear regression to determine the K_i.[1]

Protocol 2: Assay for Inorganic Pyrophosphatase (PPase) Activity

This protocol describes a colorimetric method to measure the activity of inorganic pyrophosphatase, which hydrolyzes pyrophosphate to two molecules of orthophosphate.

1. Materials and Reagents:

-

Purified inorganic pyrophosphatase.

-

Tris-HCl buffer (pH 7.2-8.5).

-

Sodium pyrophosphate (Na₄P₂O₇).

-

Magnesium chloride (MgCl₂).

-

Malachite Green reagent for phosphate detection. This reagent typically contains Malachite Green, ammonium molybdate, and a stabilizing agent.

-

Phosphate standard solution (e.g., KH₂PO₄).

2. Assay Procedure:

-

Prepare a reaction buffer: 100 mM Tris-HCl, pH 7.2.

-

Prepare substrate solutions by mixing Na₄P₂O₇ and MgCl₂ in the reaction buffer to achieve desired concentrations of the MgPPi complex. A common starting point is a 2:1 molar ratio of MgCl₂ to Na₄P₂O₇ to ensure most PPi is complexed.

-

Set up a series of reactions in microcentrifuge tubes or a 96-well plate:

-

Add the substrate solution.

-

Add a fixed amount of enzyme solution to start the reaction.

-

Incubate at a constant temperature (e.g., 37°C) for a fixed time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

-

-

Stop the reaction by adding the acidic Malachite Green reagent. This reagent also initiates the color development for phosphate detection.

-

Allow color to develop for 15-30 minutes at room temperature.

-

Measure the absorbance at a wavelength between 620-660 nm using a spectrophotometer or plate reader.[7]

3. Data Analysis:

-

Create a standard curve using known concentrations of the phosphate standard solution.

-

Use the standard curve to convert the absorbance readings of your samples to the concentration of phosphate produced.

-

Calculate the enzyme activity (e.g., in µmol of phosphate produced per minute per mg of enzyme).

-

Kinetic parameters (K_m, V_max) can be determined by measuring the activity at various concentrations of the MgPPi substrate and fitting the data to the Michaelis-Menten equation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for an enzyme kinetics experiment.

References

- 1. Effects of Magnesium, Pyrophosphate and Phosphonates on Pyrophosphorolytic Reaction of UDP-Glucose Pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Magnesium, Pyrophosphate and Phosphonates on Pyrophosphorolytic Reaction of UDP-Glucose Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Magnesium, Pyrophosphate, and Their Complexes as Substrates and Activators of the Vacuolar H+-Pumping Inorganic Pyrophosphatase (Studies Using Ligand Protection from Covalent Inhibitors) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pyrophosphatase activity of pig kidney alkaline phosphatase and its inhibition by magnesium ions and excess of pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: A Step-by-Step Guide for Preparing Solutions of Magnesium Dihydrogen Pyrophosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium dihydrogen pyrophosphate (MgH₂P₂O₇) is an acidic magnesium salt of diphosphoric acid, appearing as a white crystalline powder.[1][2] It serves various functions in industrial and research settings, including as a stabilizer, acidifier, and leavening agent.[1][3] In pharmaceutical research, it can be used as a precursor in the synthesis of certain drugs or as a bioavailable source of magnesium and phosphate ions.[4]

The preparation of homogenous aqueous solutions of MgH₂P₂O₇ presents a challenge due to its very low water solubility (approximately 1.0 g/L).[1] Furthermore, under certain conditions, particularly with the application of heat, it can undergo hydrolysis to form monomagnesium phosphate (Mg(H₂PO₄)₂).[1] This document provides a detailed protocol for the preparation, handling, and storage of MgH₂P₂O₇ solutions, tailored for a research environment.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | MgH₂P₂O₇ | [1][2] |

| CAS Number | 20768-12-1 | [1][2] |

| Molar Mass | ~200.26 g/mol | [3] |

| Appearance | White crystalline or fine powder | [1][2] |

| Solubility in Water | Slightly soluble (~1.0 g/L) | [1][2] |

| Solubility in Other Solvents | Soluble in acids; Insoluble in ethanol | [2][5][6] |

| Stability | Stable at ≤ 25°C and 60% RH. Excess water can cause lumping and accelerate hydrolysis. | [1] |

Safety Precautions and Handling

Before beginning any experimental work, review the following safety guidelines:

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling Powder: When handling MgH₂P₂O₇ as a dry powder, use a chemical fume hood or a ventilated enclosure to prevent inhalation of fine particulates.[7]

-

Incompatibilities: Avoid contact with strong oxidizing and reducing agents.[7] Phosphates may form highly toxic phosphine gas in the presence of strong reducing agents.[7]

-

First Aid: In case of eye contact, rinse immediately and thoroughly with plenty of water and seek medical advice. If skin contact occurs, flush the area with running water.[7]

Experimental Protocol: Preparation of an Aqueous Saturated Solution/Suspension

This protocol details the steps for preparing a saturated aqueous solution of MgH₂P₂O₇ at room temperature. Due to its low solubility, the result will be a saturated solution with excess undissolved solid, which can be used as a suspension or filtered to yield a clear solution.

4.1 Materials and Equipment

-

This compound (MgH₂P₂O₇) powder

-

High-purity deionized or distilled water

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Beaker or Erlenmeyer flask

-

Volumetric flask (Class A)

-

Spatula

-

Sterile syringe filters (e.g., 0.22 µm pore size) for filtration (optional)

-

Sterile storage vials (e.g., cryovials or microcentrifuge tubes)

4.2 Step-by-Step Procedure

-

Weighing the Solute: On an analytical balance, accurately weigh the desired amount of MgH₂P₂O₇ powder. To prepare a saturated solution, this will be slightly more than 1 gram per liter of solvent (e.g., 1.1 g/L).

-

Preparing the Solvent: Measure approximately 90% of the final desired volume of deionized water into a beaker or flask equipped with a magnetic stir bar.

-

Dispersion and Mixing:

-

Place the beaker on a magnetic stirrer and begin stirring at a moderate speed to create a vortex.

-

Slowly add the weighed MgH₂P₂O₇ powder to the vortex of the stirring water. This ensures gradual wetting of the particles and prevents clumping.

-

-

Achieving Saturation:

-

Cover the beaker (e.g., with paraffin film) to prevent evaporation and contamination.

-

Continue stirring the suspension at a constant, moderate speed for at least 1-2 hours at a controlled room temperature (e.g., 25°C). Note that heating is not recommended as it accelerates hydrolysis.[1]

-

-

Final Volume Adjustment:

-

Once stirring is complete, quantitatively transfer the suspension to a volumetric flask of the appropriate size.

-

Rinse the beaker with small amounts of deionized water and add the rinsate to the volumetric flask.

-

Carefully add deionized water to the calibration mark. Stopper the flask and invert it several times to ensure homogeneity. At this stage, you have a suspension.

-

-

Optional - Preparation of a Clear Saturated Solution:

-

To obtain a clear solution free of undissolved particulates, the suspension must be filtered.

-

Draw the suspension into a syringe and attach a sterile syringe filter (e.g., 0.22 µm).

-

Carefully dispense the filtered, clear saturated solution into a clean collection vessel.

-

Protocol for Solution Storage

The stability of MgH₂P₂O₇ solutions is critical, as hydrolysis can occur over time.[1]

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the freshly prepared solution (either filtered or as a homogenous suspension) into single-use aliquots in sterile vials.[8]

-

Storage Conditions:

-

Usage: When needed, thaw an aliquot completely and vortex gently before use. Do not refreeze any unused portion.

Workflow Diagram

The following diagram illustrates the logical flow of the preparation protocol.

Caption: Experimental workflow for preparing this compound solutions.

Considerations and Troubleshooting

-